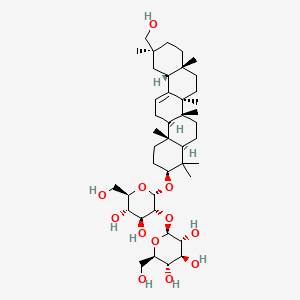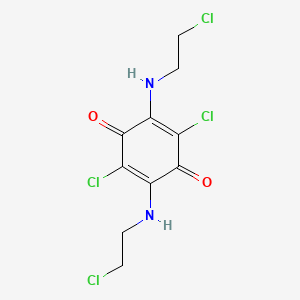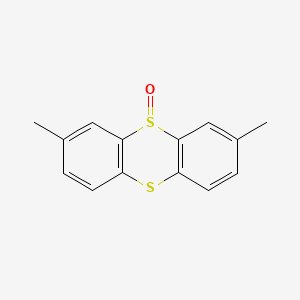
2,8-Dimethylthianthrene 10-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethylthianthrene 10-oxide is a sulfur-containing heterocyclic compound. It is a derivative of thianthrene, which is notable for its ease of oxidation. The compound has a molecular formula of C14H12OS2 and is characterized by the presence of two methyl groups at the 2 and 8 positions and an oxygen atom at the 10 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dimethylthianthrene 10-oxide typically involves the oxidation of 2,8-dimethylthianthrene. One common method includes the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to introduce the oxygen atom at the 10 position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,8-Dimethylthianthrene 10-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxide back to the parent thianthrene compound.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thianthrene.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
2,8-Dimethylthianthrene 10-oxide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex sulfur-containing heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including polymers and resins
Mechanism of Action
The mechanism of action of 2,8-Dimethylthianthrene 10-oxide involves its interaction with molecular targets through its sulfur and oxygen atoms. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules. The compound’s ability to undergo redox reactions makes it a potential candidate for modulating oxidative stress pathways .
Comparison with Similar Compounds
Thianthrene: The parent compound, lacking the methyl and oxide groups.
2,8-Dimethylthianthrene: Similar structure but without the oxygen atom at the 10 position.
Thianthrene 10-oxide: Lacks the methyl groups at the 2 and 8 positions.
Uniqueness: 2,8-Dimethylthianthrene 10-oxide is unique due to the presence of both methyl groups and the oxygen atom, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specific synthetic and research applications .
Properties
CAS No. |
6317-63-1 |
|---|---|
Molecular Formula |
C14H12OS2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3,7-dimethylthianthrene 5-oxide |
InChI |
InChI=1S/C14H12OS2/c1-9-3-5-11-13(7-9)17(15)14-8-10(2)4-6-12(14)16-11/h3-8H,1-2H3 |
InChI Key |
MVZFRUMYCQFPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC3=C(S2=O)C=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-acetyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12805981.png)
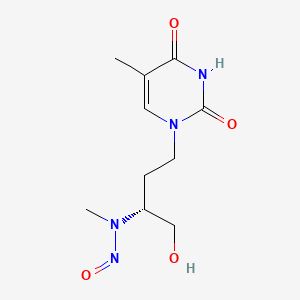
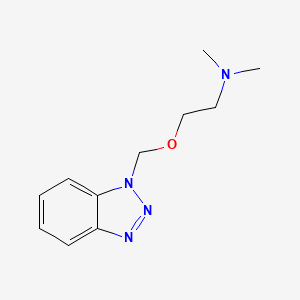
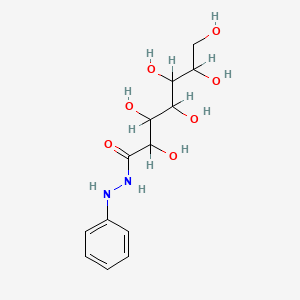
![5-[(4-Chlorophenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12806005.png)
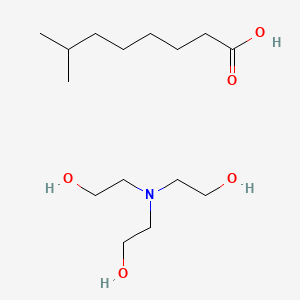
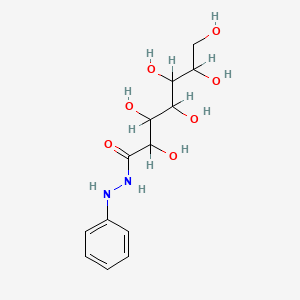


![N-[2-(Dimethylamino)ethyl]-2-phenyl-1H-benzimidazole-4-carboxamide](/img/structure/B12806050.png)
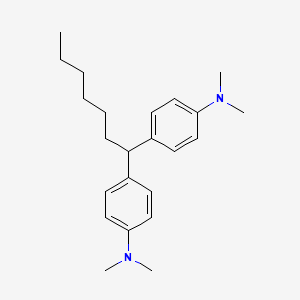
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B12806056.png)
